(Phosphonomethylamino)methylphosphonic acid
Overview
Description
Synthesis Analysis
Methylphosphonic acid (MPn) is an intermediate in the synthesis of phosphorus-containing nerve agents, such as sarin and VX . A mixture of alkylphosphonic acid monoesters, alkyl halides, and triethylamine in toluene was stirred under microwave conditions for the synthesis .Molecular Structure Analysis
The molecular formula of Methylphosphonic acid is CH5O3P. Its average mass is 96.022 Da and its monoisotopic mass is 95.997627 Da .Chemical Reactions Analysis
The C–P bond cleavage mechanism of MPn under UV irradiation and density functional theory (DFT) was investigated to simulate the photo-oxidation reaction process involving reactive oxygen species (ROS) .Physical And Chemical Properties Analysis
The physical properties of Methylphosphonic acid include a density of 1.5±0.1 g/cm3, boiling point of 265.2±23.0 °C at 760 mmHg, and vapour pressure of 0.0±1.1 mmHg at 25°C .Scientific Research Applications
Synthesis and Structural Analysis
- (Phosphonomethylamino)methylphosphonic acid is used in the synthesis of open-framework metal phosphonates. For instance, it aided in creating a barium phosphonate with potential applications in materials science due to its unique porous structure and stability up to 240 degrees Celsius (Bauer et al., 2005).
Stability Constants Evaluation
- The stability constants of metal complexes involving phosphonic acids, including (phosphonomethylamino)methylphosphonic acid, have been critically evaluated. This is crucial for understanding their behavior in various chemical environments (Popov et al., 2001).
Environmental Monitoring
- Phosphonic acids, including derivatives of (phosphonomethylamino)methylphosphonic acid, have been analyzed in environmental samples like groundwater. This is important for monitoring potential pollutants and understanding environmental chemistry (Sega et al., 1997).
Biodegradation Studies
- The biodegradation and utilization of phosphonic acids by marine bacteria have been studied. These bacteria can degrade various phosphonic acid compounds, indicating the ecological role of these compounds in marine environments (Urata et al., 2022).
Microfluidic Device Development
- Phosphonic acids, as degradation products of nerve agents, are analyzed using microchip electrophoresis. This demonstrates the applicability of modern analytical techniques for monitoring hazardous substances (Ding et al., 2008).
Microbial Phosphate Source Utilization
- Microbial pathways for converting methylphosphonic acid into inorganic phosphate have been studied, highlighting the environmental and biochemical significance of phosphonic acids in nutrient cycling (Gama et al., 2019).
Analytical Method Development
- An EPA method for the analysis of various phosphonic acids, including (phosphonomethylamino)methylphosphonic acid derivatives, in water samples has been validated. This contributes to environmental and safety monitoring efforts (Owens et al., 2008).
Chemical Warfare Agent Detection
- Phosphonic acids related to chemical warfare agents have been effectively methylated for detection and identification by gas chromatography-mass spectrometry, aiding in chemical safety and defense applications (Valdez et al., 2016).
Safety And Hazards
Future Directions
The complex formation between Hg2+, CH3Hg+, Sn2+ and (CH3)2Sn2+ with some phosphonic derivatives of nitrilotriacetic acid (NTA), namely N-(phosphonomethyl)iminodiacetic acid (PMIDA, NTAP), N,N-bis(phosphonomethyl)glycine (NTA2P) and [bis(phosphonomethyl)amino]methylphosphonic acid (NTA3P), has been studied . This suggests potential future directions in the field of complex formation with phosphonic derivatives.
properties
IUPAC Name |
(phosphonomethylamino)methylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H9NO6P2/c4-10(5,6)1-3-2-11(7,8)9/h3H,1-2H2,(H2,4,5,6)(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQSUCKLLKRTBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(NCP(=O)(O)O)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H9NO6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60938178 | |
Record name | [Azanediylbis(methylene)]bis(phosphonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60938178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Phosphonomethylamino)methylphosphonic acid | |
CAS RN |
17261-34-6, 68412-67-9 | |
Record name | Phosphonic acid, (iminodimethylene)di- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017261346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonic acid, P,P'-(iminobis(methylene))bis-, N-coco alkyl derivs. | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412679 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonic acid, P,P'-[iminobis(methylene)]bis-, N-coco alkyl derivs. | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [Azanediylbis(methylene)]bis(phosphonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60938178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphonic acid, [iminobis(methylene)]bis-, N-coco alkyl derivs. | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.802 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Phosphonic acid, [iminobis(methylene)]bis | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.